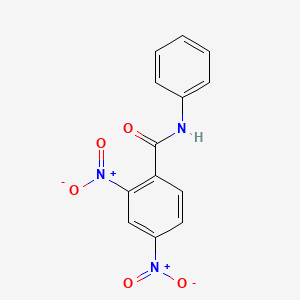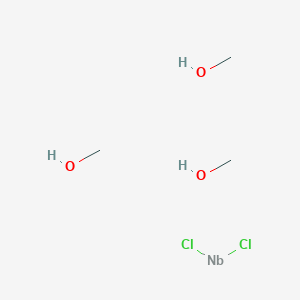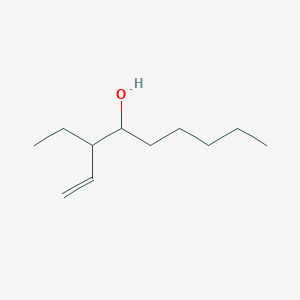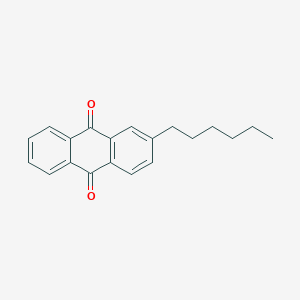
2-Hexylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The compound’s structure consists of an anthracene backbone with a hexyl group attached to the 2-position and carbonyl groups at the 9 and 10 positions.
準備方法
Synthetic Routes and Reaction Conditions
2-Hexylanthracene-9,10-dione can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of anthracene with hexanoyl chloride, followed by oxidation to introduce the carbonyl groups at the 9 and 10 positions . Another method includes the Diels-Alder reaction of naphthoquinones followed by aromatization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts reactions using suitable catalysts and solvents. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-Hexylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions are commonly employed.
Major Products
Oxidation: Products include hydroxylated derivatives.
Reduction: Products include anthracene-9,10-diol.
Substitution: Various substituted anthraquinones depending on the substituent introduced.
科学的研究の応用
2-Hexylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of 2-Hexylanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerases, enzymes crucial for DNA replication and transcription . These interactions make it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs).
9,10-Dimethylanthracene: Used in triplet-triplet annihilation photon upconversion systems.
Anthracene-9,10-dione: A parent compound with similar chemical properties but without the hexyl group
Uniqueness
2-Hexylanthracene-9,10-dione is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other anthraquinone derivatives and potentially more versatile in various applications .
特性
CAS番号 |
13936-22-6 |
|---|---|
分子式 |
C20H20O2 |
分子量 |
292.4 g/mol |
IUPAC名 |
2-hexylanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-2-3-4-5-8-14-11-12-17-18(13-14)20(22)16-10-7-6-9-15(16)19(17)21/h6-7,9-13H,2-5,8H2,1H3 |
InChIキー |
HKTWZNQNRPEUFM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


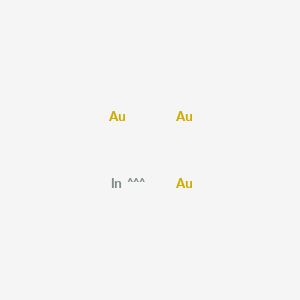
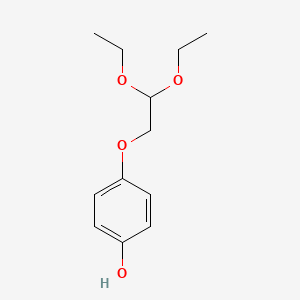


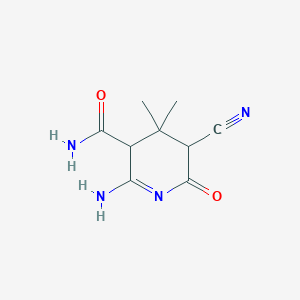

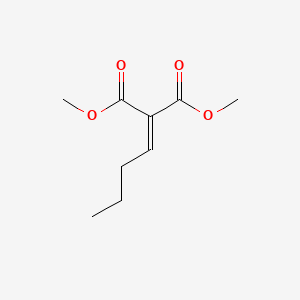
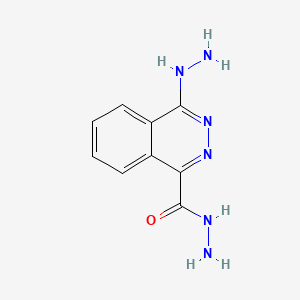
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
